Naphth[2,3-a]azulene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[2,3-a]azulene-5,12-dione is a polycyclic aromatic compound with a unique structure that combines naphthalene and azulene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphth[2,3-a]azulene-5,12-dione can be synthesized through the dehydrogenation of 5,12-dihydronaphth[2,3-a]azulenes. This process involves the reaction of 2H-cyclohepta[b]furan-2-one with 1- and 2-pyrrolidinyl-3,4-dihydronaphthalenes . Another method involves the cycloaddition of acepleiadylene-5,8-dione and o-dibromoquinodimethane generated in situ from 1,2-bis(dibromomethyl)benzene and sodium iodide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3-a]azulene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Naphth[2,3-a]azulene-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Naphth[2,3-a]azulene-5,12-dione involves its interaction with molecular targets and pathways within cells. Its effects are mediated through the modulation of specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
- Naphth[2,1-a]azulene
- Naphth[2,3-a]azulene, 5,12-dimethoxy
Uniqueness
Naphth[2,3-a]azulene-5,12-dione is unique due to its specific arrangement of naphthalene and azulene rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and materials science .
Properties
CAS No. |
76319-75-0 |
---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,12,14,16-octaene-11,18-dione |
InChI |
InChI=1S/C18H10O2/c19-17-13-8-4-5-9-14(13)18(20)16-12-7-3-1-2-6-11(12)10-15(16)17/h1-10H |
InChI Key |
HUHSITKSALDDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.